molecular formula C8H5ClN2O3 B13718536 5-Chloro-2-methyl-7-nitrobenzoxazole

5-Chloro-2-methyl-7-nitrobenzoxazole

Cat. No.: B13718536
M. Wt: 212.59 g/mol
InChI Key: QFXOUCXQMAEKFE-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-7-nitrobenzoxazole (C₈H₅ClN₂O₃) is a benzoxazole derivative featuring a chloro group at position 5, a methyl group at position 2, and a nitro group at position 6. Benzoxazoles are heterocyclic compounds known for their aromaticity and diverse pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities . The methyl group at position 2 enhances lipophilicity, while the electron-withdrawing nitro and chloro groups influence electronic distribution and reactivity. This compound’s structural features make it a candidate for drug development and material science applications.

Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

5-chloro-2-methyl-7-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3

InChI Key

QFXOUCXQMAEKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-7-nitrobenzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with suitable aldehydes or ketones under acidic conditions to form the benzoxazole ring.

Industrial Production Methods: Industrial production of 5-Chloro-2-methyl-7-nitrobenzoxazole may involve optimized synthetic routes that ensure high yield and purity. The use of green solvents and catalysts, such as nanocatalysts or ionic liquid catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-7-nitrobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-methyl-7-nitrobenzoxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its potential to inhibit the growth of various pathogens and cancer cell lines .

Medicine: Due to its biological activities, 5-Chloro-2-methyl-7-nitrobenzoxazole is investigated for its therapeutic potential. It serves as a lead compound for the development of new drugs targeting infectious diseases and cancer .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-7-nitrobenzoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. For example, it may inhibit DNA topoisomerases, leading to the disruption of DNA replication and cell division .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Chloro-2-methyl-7-nitrobenzoxazole with structurally related benzoxazole derivatives and heterocyclic analogs:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Activities
5-Chloro-2-methyl-7-nitrobenzoxazole C₈H₅ClN₂O₃ 2-CH₃, 5-Cl, 7-NO₂ 226.6 High lipophilicity; potential CNS activity
5-Chloro-7-nitrobenzoxazole-2-methanamine C₈H₆ClN₃O₃ 2-CH₂NH₂, 5-Cl, 7-NO₂ 227.6 Polar due to amine group; possible hydrogen bonding
5-Chloro-6-nitro-1,3-benzoxazol-2-amine C₇H₄ClN₃O₃ 2-NH₂, 5-Cl, 6-NO₂ 213.6 Lower molecular weight; altered nitro positioning affects electronic effects
Methylclonazepam (benzodiazepine analog) C₁₆H₁₂ClN₃O₃ 1-CH₃, 7-NO₂, 2-Cl-phenyl 329.7 Sedative/hypnotic activity; unrelated benzodiazepine core
Ethyl-2-(5-benzoxazol-2-ylamine)-tetrazole derivatives Varies Tetrazole-linked benzoxazole ~300–350 Enhanced antibacterial/antifungal activity due to tetrazole moiety
Key Observations:
  • Substituent Positioning : Shifting the nitro group from position 7 (target compound) to 6 () reduces steric hindrance but may alter electron-withdrawing effects, impacting reactivity and binding affinity .
  • Functional Groups : The methyl group in the target compound increases lipophilicity compared to the polar methanamine () or amine () groups, influencing membrane permeability and bioavailability .
  • Molecular Weight : Smaller analogs like 5-Chloro-6-nitro-1,3-benzoxazol-2-amine (213.6 g/mol) may exhibit better solubility but reduced stability compared to the target compound (226.6 g/mol) .

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